![molecular formula C11H12N2O2S B1683628 Zileuton CAS No. 111406-87-2](/img/structure/B1683628.png)
Zileuton
Overview
Description
Zileuton is a medication used by patients with mild-to-moderate chronic asthma to decrease the symptoms of asthma and the number of acute asthma attacks . It is a member of the class of 1-benzothiophenes . It is a selective 5-lipoxygenase inhibitor, inhibiting the formation of leukotrienes LTB4, LTC4, LDT4, and LTE4 .
Synthesis Analysis
A novel series of zileuton-hydroxycinnamic acid hybrids were synthesized and screened as 5-lipoxygenase (5-LO) inhibitors .Molecular Structure Analysis
Zileuton has a molecular formula of C11H12N2O2S . Its average mass is 236.290 Da and its monoisotopic mass is 236.061951 Da .Chemical Reactions Analysis
Zileuton relieves symptoms through its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Specifically, it inhibits leukotriene LTB4, LTC4, LTD4, and LTE4 formation .Physical And Chemical Properties Analysis
Zileuton has a molecular weight of 236.29 g/mol . It is a member of ureas and a member of 1-benzothiophenes .Scientific Research Applications
Treatment of Asthma
Zileuton is used for the maintenance treatment of asthma . It works by controlling the biosynthesis of leukotrienes, which are involved in defense mechanisms such as inflammations . By controlling this process, Zileuton can help manage asthma and other allergic conditions .
Inhibition of Microglial Activation
Zileuton is a 5-lipoxygenase inhibitor that reduces the levels of downstream pro-inflammatory cytokines . It has been studied for its potential to inhibit microglial activation, which is associated with neuroinflammation-related neuronal death in animal models of spontaneous subarachnoid haemorrhage .
Attenuation of Neuroinflammation
Zileuton has been shown to attenuate haemolysate-induced neuroinflammation after spontaneous subarachnoid haemorrhage . This is achieved through a possible mechanism of phenotype reversal from M1 to M2 .
Anti-Angiogenic Effects
Zileuton has been reported to exert anti-angiogenic effects . It significantly prevents vascular endothelial growth factor (VEGF)-induced proliferation of human umbilical vein endothelial cells (HUVECs) in vitro, as well as in vivo .
Induction of Apoptosis
Zileuton has been found to induce apoptosis of HUVECs via BK Channel Activation . This mechanism is critical for the observed anti-angiogenic effect of Zileuton .
Improvement of Drug Bioavailability
Zileuton has been used as a model drug to develop a nanocrystal-drug formulation . This approach aims to address solubility issues and improve the bioavailability of Zileuton, a BCS class II drug .
Safety And Hazards
Zileuton is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Future Directions
properties
IUPAC Name |
1-[1-(1-benzothiophen-2-yl)ethyl]-1-hydroxyurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-7(13(15)11(12)14)10-6-8-4-2-3-5-9(8)16-10/h2-7,15H,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWLSOWXNZPKENC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N(C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023752 | |
Record name | Zileuton | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9023752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Zileuton | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble (0.5 mg/ml), 5.39e-02 g/L | |
Record name | Zileuton | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00744 | |
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Record name | Zileuton | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Leukotrienes are substances that induce numerous biological effects including augmentation of neutrophil and eosinophil migration, neutrophil and monocyte aggregation, leukocyte adhesion, increased capillary permeability, and smooth muscle contraction. These effects contribute to inflammation, edema, mucus secretion, and bronchoconstriction in the airways of asthmatic patients. Zileuton relieves such symptoms through its selective inhibition of 5-lipoxygenase, the enzyme that catalyzes the formation of leukotrienes from arachidonic acid. Specifically, it inhibits leukotriene LTB4, LTC4, LTD4, and LTE4 formation. Both the R(+) and S(-) enantiomers are pharmacologically active as 5-lipoxygenase inhibitors in in vitro systems. Due to the role of leukotrienes in the pathogenesis of asthma, modulation of leukotriene formation by interruption of 5-lipoxygenase activity may reduce airway symptoms, decrease bronchial smooth muscle tone, and improve asthma control. | |
Record name | Zileuton | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00744 | |
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Product Name |
Zileuton | |
CAS RN |
111406-87-2 | |
Record name | Zileuton | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=111406-87-2 | |
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Record name | Zileuton [USAN:USP:INN:BAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111406872 | |
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Record name | Zileuton | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00744 | |
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Record name | ZILEUTON | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759277 | |
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Record name | Zileuton | |
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Record name | Urea, N-(1-benzo[b]thien-2-ylethyl)-N-hydroxy | |
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Record name | ZILEUTON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1L22WVE2S | |
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Record name | Zileuton | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
144.2-145.2 °C, 144.2 - 145.2 °C | |
Record name | Zileuton | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00744 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zileuton | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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